molecular formula C15H18N4O B6002673 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

Cat. No. B6002673
M. Wt: 270.33 g/mol
InChI Key: NVMOACOSVKIZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including protein kinase C, cyclooxygenase-2, and phosphodiesterase. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have various biochemical and physiological effects. In cancer cells, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to induce apoptosis by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins. In animal models of inflammation, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential therapeutic applications in various diseases. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One area of research is the development of novel formulations of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential therapeutic applications in various diseases. Furthermore, studies on the safety and toxicity of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in humans are needed to determine its potential for clinical use.

Synthesis Methods

The synthesis of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-phenylpiperazine in the presence of acetic anhydride. The resulting compound is then treated with hydrochloric acid to yield 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. This method has been reported to yield high purity and good yields of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.

Scientific Research Applications

6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have anti-inflammatory effects in various animal models of inflammation.

properties

IUPAC Name

4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-11-14(20)17-15(16-12)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMOACOSVKIZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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